2-Phenyl-4-isonicotinyl-hydrazino-quinoline
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Overview
Description
2-Phenyl-4-isonicotinyl-hydrazino-quinoline is a chemical compound that belongs to the class of quinoline derivatives. . This compound, in particular, has garnered interest due to its unique structure and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-isonicotinyl-hydrazino-quinoline typically involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . One common method includes the combination of suitable aldehydes with hydrazides such as isonicotinic hydrazide . The reaction conditions often involve solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally preferred for quinazolines, while the solid-state melt reaction is more efficient for derivatives of isonicotinic-based hydrazones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-isonicotinyl-hydrazino-quinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrazine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Phenyl-4-isonicotinyl-hydrazino-quinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects . For example, it may inhibit histone deacetylases, which play a role in gene expression and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: These compounds share a similar quinoline backbone and exhibit a wide range of biological activities.
Uniqueness
2-Phenyl-4-isonicotinyl-hydrazino-quinoline stands out due to its unique combination of a quinoline core with isonicotinyl and hydrazino groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
159586-78-4 |
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Molecular Formula |
C21H16N4O |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N'-(2-phenylquinolin-4-yl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C21H16N4O/c26-21(16-10-12-22-13-11-16)25-24-20-14-19(15-6-2-1-3-7-15)23-18-9-5-4-8-17(18)20/h1-14H,(H,23,24)(H,25,26) |
InChI Key |
NYRMJKINSUORML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NNC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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